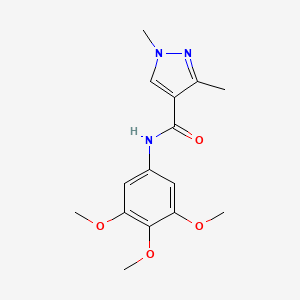

1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with dimethyl and trimethoxyphenyl groups, making it an interesting subject for research in organic chemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,3-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

化学反应分析

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

Reaction:

1 3 Dimethyl N 3 4 5 trimethoxyphenyl 1H pyrazole 4 carboxamideΔH+or OH−1 3 Dimethyl 1H pyrazole 4 carboxylic acid+3 4 5 Trimethoxyaniline

Key Observations:

-

Acidic conditions (e.g., HCl, H2

SO4

) typically yield the carboxylic acid and aniline derivatives . -

Basic hydrolysis (e.g., NaOH) may require elevated temperatures (80–100°C) .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich nature allows electrophilic substitutions, though substituents influence regioselectivity:

Nitration:

Pyrazole ring0 5 CHNO3/H2SO4Nitro substituted pyrazole derivative

Chlorination:

Pyrazole ringCl2/FeCl3Chloro substituted pyrazole derivative

Factors Affecting Reactivity:

-

The 1,3-dimethyl groups sterically hinder substitution at positions 2 and 5.

Functionalization of the Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl group can undergo demethylation or hydroxylation under strong acidic or oxidative conditions:

Demethylation:

3 4 5 TrimethoxyphenylΔHBr AcOH3 4 5 Trihydroxyphenyl

Oxidation:

Methoxy groupsKMnO4/H+Quinone derivatives

Biological Relevance:

Demethylation is often observed in metabolic pathways, producing bioactive intermediates .

Condensation Reactions

The carboxamide group can participate in condensation with amines or hydrazines to form Schiff bases or hydrazides:

With Hydrazine:

Carboxamide+NH2NH2→Hydrazide+H2O

Applications:

Reduction of the Pyrazole Ring

Catalytic hydrogenation may reduce the pyrazole ring to a pyrrolidine derivative under high-pressure H2

:

Reaction:

PyrazoleH2(50–100atm)Pd CPyrrolidine

Challenges:

Mechanistic Insights and Challenges

-

Steric Effects : The 1,3-dimethyl groups on the pyrazole ring reduce accessibility for electrophilic attacks, favoring reactions at the carboxamide or trimethoxyphenyl groups .

-

Electronic Effects : Electron-donating methoxy groups enhance the reactivity of the phenyl ring toward electrophiles but stabilize it against oxidation .

-

Biological Activity : Demethylation or hydroxylation products may exhibit enhanced pharmacological properties, as seen in related anticancer agents .

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

Key Findings:

- Cell Lines Tested: The compound has shown significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).

- Mechanism of Action: It may exert its effects by modulating specific molecular targets involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Pyrazole derivatives have been noted for their ability to inhibit inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

作用机制

The mechanism of action of 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

相似化合物的比较

Similar Compounds

- 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide

- 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern on the pyrazole ring and the presence of the trimethoxyphenyl group. These structural features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

生物活性

1,3-Dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound with a unique pyrazole structure that has garnered attention for its potential biological activities. This article explores its biological effects, particularly in the realms of anticancer and anti-inflammatory properties, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with dimethyl and trimethoxyphenyl groups. Its molecular formula is C14H18N4O4, and it is classified under carboxamide derivatives. The presence of the trimethoxyphenyl group is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In particular, derivatives have shown significant cytotoxic effects against these cell lines. For instance, a related compound demonstrated an IC50 value of 14.97μM against MDA-MB-468 cells after 24 hours of treatment, indicating potent antitumor activity compared to standard chemotherapeutics like Paclitaxel .

Table 1: Anticancer Activity of Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10μM . The mechanism likely involves modulation of signaling pathways associated with inflammation.

Table 2: Anti-inflammatory Activity

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in tumor proliferation and inflammatory responses. The precise pathways remain an area for further research but likely include modulation of oxidative stress markers such as reactive oxygen species (ROS) and activation of apoptotic pathways through caspase activity .

Study on Triple-Negative Breast Cancer

A notable study evaluated the efficacy of pyrazole derivatives against triple-negative breast cancer (TNBC) cells. The results indicated that specific derivatives could induce apoptosis via ROS generation and significantly reduce cell viability compared to untreated controls . This highlights the potential application of these compounds in targeted cancer therapies.

Evaluation in Animal Models

In vivo studies using animal models have shown promising results for the anti-inflammatory effects of pyrazole derivatives. Compounds were tested in carrageenan-induced edema models, demonstrating significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

属性

IUPAC Name |

1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-9-11(8-18(2)17-9)15(19)16-10-6-12(20-3)14(22-5)13(7-10)21-4/h6-8H,1-5H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMOLKOIPHKTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。